Ac-Lys-[Leu(8)]-des-Arg(9)-BK
Description
Ac-Lys-[Leu(8)]-des-Arg(9)-bradykinin (BK) is a synthetic peptide antagonist of the kinin B1 receptor (B1R), a G protein-coupled receptor implicated in inflammatory and pain pathways. The compound is derived from the native kinin metabolite des-Arg(9)-BK but features key modifications: (1) acetylation of the N-terminal lysine (Ac-Lys) and (2) substitution of phenylalanine at position 8 with leucine ([Leu(8)]). These alterations enhance its stability and receptor-binding specificity .
The B1 receptor is typically activated by endogenous ligands such as des-Arg(9)-BK and Lys-des-Arg(9)-BK, which are generated via carboxypeptidase-mediated cleavage of BK or kallidin .
Properties
Molecular Formula |
C11H10BrN5O2 |
|---|---|
Molecular Weight |
324.13 g/mol |
IUPAC Name |
4-(2-amino-5-oxoimidazol-4-yl)-2-bromo-4,5,6,7-tetrahydro-3aH-pyrrolo[2,3-c]azepin-8-one |
InChI |
InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3-5H,1-2H2,(H,14,18)(H2,13,17,19) |
InChI Key |
QPCBNXNDVYOBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=NC(=CC2C1C3=NC(=NC3=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain assembly, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) with scavengers .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers, which allow for high-throughput synthesis and purification. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific amino acid derivatives.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogues, which are used to study the functional aspects of the bradykinin receptor .
Scientific Research Applications
Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of bradykinin receptors in inflammation and pain pathways.
Medicine: Potential therapeutic applications in treating inflammatory diseases and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to bradykinin receptors, specifically the B1 receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the release of intracellular calcium and subsequent physiological responses such as vasodilation and pain sensation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The table below compares Ac-Lys-[Leu(8)]-des-Arg(9)-BK with structurally related B1R antagonists and agonists:
Key Insights
Mechanism of Antagonism: this compound acts as a surmountable antagonist, competing with agonists for receptor binding without altering the B1R’s maximal response (Emax) . In contrast, B-9858 reduces Bmax (receptor availability) via non-competitive binding, likely due to its Igl5 residue . The Leu(8) substitution in this compound disrupts agonist-receptor interactions, while newer analogs like B-9858 incorporate cyclic residues (e.g., D-Igl7) for enhanced affinity .
Potency and Stability :
- B-9858 and B-9958 exhibit higher potency (pA2 ~8.5) compared to this compound (pA2 7.5) due to constrained peptide backbones and protease-resistant residues .
- This compound shows moderate recovery (78.7–97.2%) in SPE assays, whereas hydrophilic peptides like BK 1-5 have lower recovery (69.5%) due to poor reversed-phase retention .
B-9858’s insurmountable antagonism makes it more effective in prolonged inflammatory models, whereas this compound is suited for acute studies .
Pharmacokinetic and Analytical Data
| Parameter | This compound | des-Arg(9)-BK (Agonist) | B-9858 |
|---|---|---|---|
| LLOQ (fmol/mL) | 2.2 | 1.9 | Not reported |
| Half-life (sec) | — | 643 ± 436 | — |
| Matrix Effect (%) | 97.2 | 91.1 | — |
| Carry-over (%) | 10.8 | 5.4 | — |
Clinical and Preclinical Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
